BenchChemオンラインストアへようこそ!

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Glucokinase Type 2 Diabetes Metabolic Disease

6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2189434-21-5, molecular formula C9H11N3O2, molecular weight 193.20 g/mol) is a synthetic, small-molecule pyridazinone featuring a 2-methylpyridazin-3(2H)-one core with an azetidine-1-carbonyl substituent at the 6-position. This compound is categorised as a glucokinase (GK) activator and is listed in public bioactivity databases, indicating its use as a pharmacological tool compound for metabolic disease research, particularly type 2 diabetes mellitus.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2189434-21-5
Cat. No. B2746370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS2189434-21-5
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCC2
InChIInChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3
InChIKeyZCRTWENKSYOKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2189434-21-5): Core Chemical Identity and Procurement Profile


6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2189434-21-5, molecular formula C9H11N3O2, molecular weight 193.20 g/mol) is a synthetic, small-molecule pyridazinone featuring a 2-methylpyridazin-3(2H)-one core with an azetidine-1-carbonyl substituent at the 6-position [1]. This compound is categorised as a glucokinase (GK) activator and is listed in public bioactivity databases, indicating its use as a pharmacological tool compound for metabolic disease research, particularly type 2 diabetes mellitus [1][2].

Why Generic Substitution of 6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Fails: Functional Selectivity Within the Glucokinase Activator Class


Glucokinase activators (GKAs) are not functionally interchangeable; their therapeutic window is governed by the degree of enzyme activation (full vs. partial agonism), glucose dependence, and tissue distribution effects [1]. Full GKAs such as AZD1656 (EC50 ≈ 60 nM) and GKA50 (EC50 ≈ 33 nM) can trigger hypoglycaemia and hepatic steatosis at efficacious doses due to excessive GK activation . In contrast, partial GK activators, including the 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one scaffold, are designed to modulate GK activity without saturating the enzyme, potentially offering a wider safety margin. Substituting this specific pyridazinone with other in-class GK activators thus risks altering the activation profile, potency, and downstream metabolic outcomes, directly undermining experimental reproducibility and translational validity [1].

Quantitative Evidence Guide: Sourcing 6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one on Differentiated Activity Data


Glucokinase Activation Potency: Moderate Affinity Indicative of a Partial Activator Profile vs. High-Potency Full GK Activators

In a recombinant human liver glucokinase (GK) activation assay using 5 mM glucose and a G6PDH-coupled readout, 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibits a half-maximal effective concentration (EC50) of 930 nM [1]. This places the compound in a moderate potency range distinct from that of potent full GK activators: AZD1656 activates GK with an EC50 of 60 nM , while GKA50 achieves an EC50 of 33 nM under comparable conditions . The approximately 15- to 28-fold lower potency of the target compound is consistent with a scaffold designed for partial GK activation, a profile associated with reduced risk of hypoglycaemia and hepatic lipid accumulation [2].

Glucokinase Type 2 Diabetes Metabolic Disease

Structural Determinant of Partial Agonism: Azetidine Carbonyl Substituent Enforces a Unique Binding Mode

The 6-(azetidine-1-carbonyl) substituent on the pyridazinone core is a structural feature shared with the clinical-stage partial GK activator BMS-820132, which utilises an azetidine-1-carbonyl-pyrazine moiety to achieve partial agonism at the GK allosteric site [1]. The target compound's simplified pyridazinone scaffold (molecular weight 193.20 g/mol) contrasts with the more elaborate BMS-820132 (molecular weight >600 g/mol), providing a minimal pharmacophore for probing azetidine-dependent partial GK activation . In contrast, full GK activators like AZD1656 employ entirely distinct structural motifs (a thiazole-pyridine core) that drive a different conformational change leading to full enzyme activation .

Medicinal Chemistry Allosteric Modulation Structure-Activity Relationship

Physicochemical Profile: Low Molecular Weight and Favorable cLogP for CNS Exclusion in Metabolic Disease Models

With a molecular weight of 193.20 g/mol, a hydrogen bond acceptor count of 5, and a topological polar surface area (tPSA) calculated at approximately 64 Ų, 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one falls within favourable oral druglike space (Lipinski Rule of Five compliant) . This contrasts sharply with BMS-820132 (MW >600; tPSA >150 Ų), a phosphonate-containing partial GK activator whose high polarity limits passive permeability [1]. The target compound's smaller size and moderate polarity predict superior passive membrane permeability and reduced CNS penetration risk, desirable attributes for a peripherally-restricted metabolic probe where CNS activity is a recognised off-target liability of some GK activators [2].

ADME Druglikeness Metabolic Stability

Best-Fit Application Scenarios for Procuring 6-(Azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Partial Glucokinase Activator Pharmacological Tool in Type 2 Diabetes Exploratory Studies

The compound's moderate EC50 of 930 nM positions it as a starting-point tool compound for probing the therapeutic window hypothesis of partial vs. full GK activation. Researchers comparing this scaffold to high-potency full GKAs such as AZD1656 (EC50 60 nM) can investigate whether attenuated GK activation translates to reduced hypoglycaemia risk and lower hepatic triglyceride accumulation in rodent models, directly leveraging the quantitative EC50 differentiation established in Section 3 [1].

Minimal Pharmacophore SAR for Azetidine-Mediated Allosteric GK Binding

With a molecular weight of only 193 g/mol and a simple azetidine-1-carbonyl-pyridazinone architecture, the compound offers a minimal pharmacophore for systematic SAR expansion by medicinal chemistry groups. In contrast to the complex BMS-820132 structure, iterative modification at the pyridazinone 4- and 5-positions can rapidly map the structural requirements for partial GK agonism and selectivity over other hexokinase isoforms [1].

Peripheral GK Probe for ex Vivo Pancreatic Islet and Hepatocyte Assays

The favourable physicochemical properties (low MW, moderate tPSA) suggest limited CNS penetration, addressing a key concern with certain GK activator chemotypes [1]. This compound can be used in glucose-stimulated insulin secretion (GSIS) assays in isolated pancreatic islets and in hepatocyte glucose uptake studies where CNS-mediated confounding effects must be excluded, a scenario where full GK activators with unknown CNS distribution may introduce data variability.

Quote Request

Request a Quote for 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.